

Unveiling the Structural Nuances of Fluorinated Pyridine Derivatives: A Crystallographic Comparison

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Compound of Interest

Compound Name: 2-Ethyl-4-fluoropyridine

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While a direct crystallographic analysis of **2-Ethyl-4-fluoropyridine** derivatives is not publicly available in the surveyed literature, this guide provides a comparative overview of the crystal structures of closely related fluorinated pyridine and pyrimidine compounds. The data presented herein, derived from X-ray crystallographic studies, offers valuable insights into the solid-state conformations and intermolecular interactions that govern the crystal packing of these heterocyclic systems, which are of significant interest in the fields of medicinal chemistry and materials science.

Researchers and professionals in drug development can leverage this information to understand how subtle changes in molecular structure, such as the nature and position of substituents on the pyridine ring, can influence the overall three-dimensional arrangement of molecules in a crystalline lattice. This understanding is crucial for predicting and controlling the solid-state properties of new chemical entities.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of fluorinated pyridine and pyrimidine derivatives. These compounds, while not direct derivatives of **2-Ethyl-4-fluoropyridine**, share key structural motifs, such as a fluorinated heterocyclic ring, which makes them relevant for comparative analysis.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate	C ₁₁ H ₁₀ F ₄ N ₂ O ₂	Monoclinic	P2 ₁ /n	-	-	-	-	-	-	[1][2]
Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate	C ₂₀ H ₁₅ BrFNO ₂	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	-	-	-	-	-	-	
Ethyl 4-(4-fluorophenyl)	C ₂₄ H ₂₃ FNO ₃	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	

l)-2-
(4-
morp
holiny
l)-6-
pheny
l-3-
pyridi
necar
boxyl
ate

Ethyl
4-(4-
fluoro
pheny
l)-6-
pheny
l-2-(1-
piperi
diny)-
3-
pyridi
necar
boxyl
ate

C₂₅H₂
5FN₂
O₂

Mono
clinic

C2/c

- - - - -

1-
Ethyl-
2-
(ethyl
amino
)-4-
(4-
fluoro
pheny
l)-1,6-
dihydr
o-6-

C₁₅H₁
5FN₄
O

Mono
clinic

P2₁/n

10.98 10.72 12.71
55(11 86(10 36(10
)))

90 93.54 90
5(5)

[\[3\]](#)

oxopy
rimidi
ne-5-
carbo
nitrile

Ethyl
4-(2-
fluoro
pheny
l)-6-
methy
l-2-
sulfan
yliden
e-
1,2,3,
4-
tetrah
ydrop
yrimid
ine-5-
carbo
xylate

C ₁₄ H ₁₁ F ₅ N ₂ O ₂ S	Triclinic	P-1	8.929 8(6)	11.58 70(8)	15.74 59(11))	100.9 40(2)	104.8 04(2)	98.15 3(2)	[4]
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Ethyl 6-(2- fluoro pheny l)-4- hydro xy-2- sulfan yliden e-4- trifluo romet hyl- 1,3-	C ₁₄ H ₁₁ F ₄ N ₂ O ₃ S	Mono clinic	P2 ₁ /c	10.93 7(3)	9.934 (3)	14.62 9(4)	90	108.2 39(5)	90	[5]
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diazin
ane-
5-
carbo
xylate

Note: Dashes indicate that the specific unit cell parameters were not explicitly provided in the abstract of the cited source.

Experimental Protocols

The determination of crystal structures by X-ray crystallography involves a series of well-defined steps, from the synthesis and crystallization of the compound to the final refinement of the structural model. The methodologies employed in the cited studies are representative of standard practices in the field.

Synthesis and Crystallization

The synthesis of the target compounds is the initial and often most challenging step. For instance, the synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate involved the reaction of 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol with methacryloyl chloride in the presence of trimethylamine in diethyl ether[1]. In another example, substituted pyridinecarboxylates were synthesized through a multi-step reaction sequence.

Once the compound is synthesized and purified, the growth of single crystals of sufficient quality for X-ray diffraction is paramount. A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, the crystals of 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile were grown by a slow evaporation method[3].

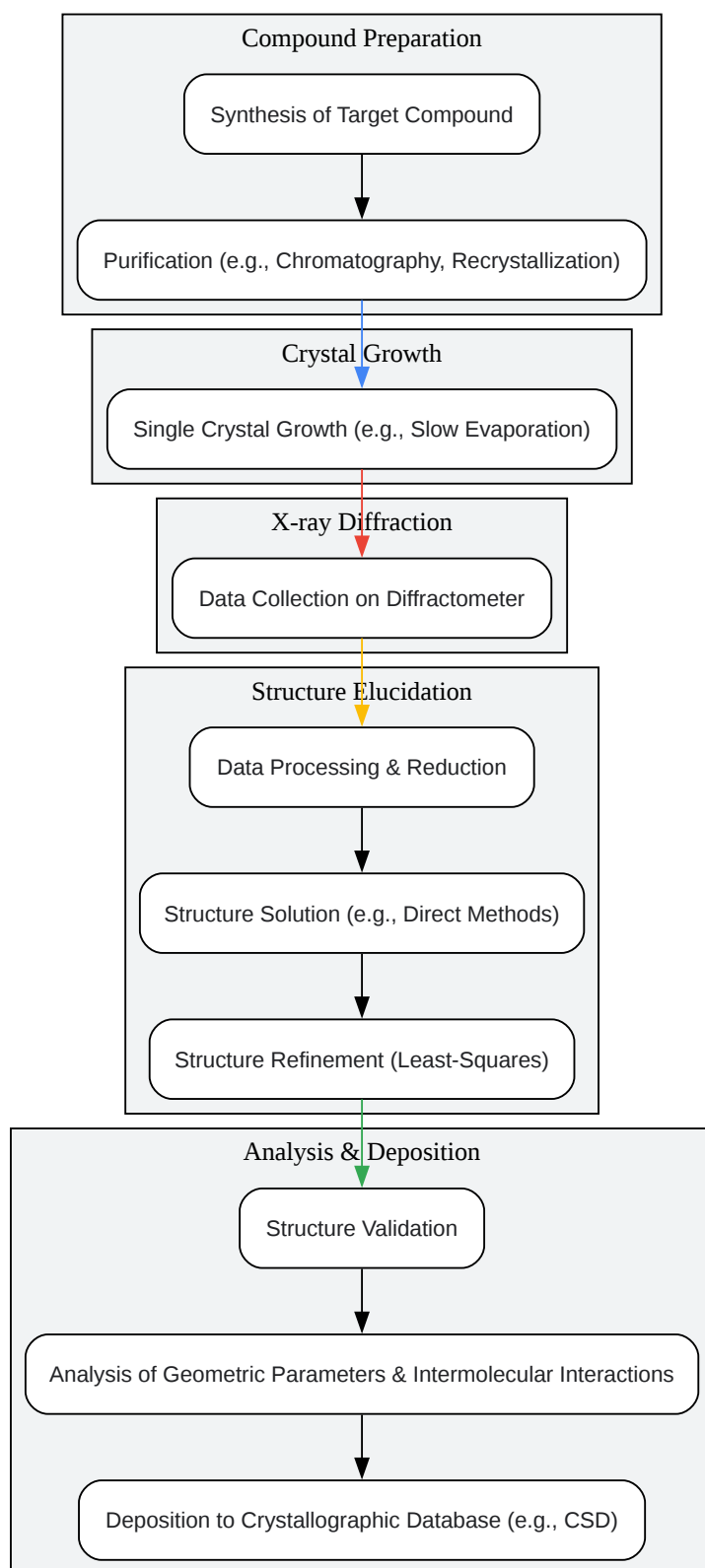
X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are typically collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector (e.g., CCD or CMOS). The crystal is mounted on the diffractometer and rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

The collected data are then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. Software packages such as SHELXL are commonly used for structure solution and refinement[6]. The quality of the final structural model is assessed by parameters such as the R-factor.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a crystal structure by X-ray crystallography, from the initial synthesis of the compound to the final analysis and deposition of the structural data.



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A generalized workflow for X-ray crystallography.

In conclusion, while specific crystallographic data for **2-Ethyl-4-fluoropyridine** derivatives remain elusive in the public domain, the comparative analysis of related fluorinated heterocyclic compounds provides a valuable framework for understanding their structural chemistry. The experimental protocols and the generalized workflow presented here offer a comprehensive overview of the process of X-ray crystallographic analysis, a cornerstone technique in modern chemical and pharmaceutical research.

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References

- 1. researchgate.net [researchgate.net]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro- λ 6-phosphane and 4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-phenyl-1 λ 5-pyridin-1-ylum hexafluoro- λ 6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
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